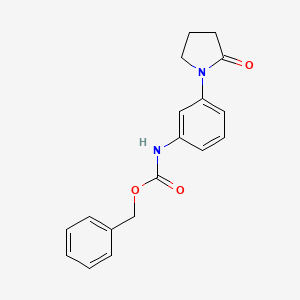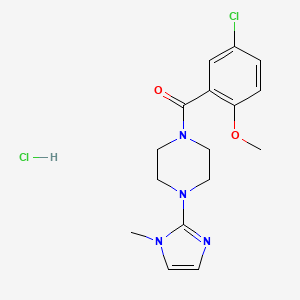
Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate is a compound that can be associated with heterocyclic and carbamate chemistry. The compound's structure suggests it contains a benzyl group attached to a phenyl ring which is further connected to a carbamate moiety. The presence of a 2-oxopyrrolidin-1-yl group indicates the compound has a five-membered lactam (a cyclic amide), which is a common feature in many biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves one-pot reactions, which are efficient methods that can potentially be applied to the synthesis of Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate. For instance, a one-pot synthesis method has been reported for the preparation of a complex heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which shares some structural features with the compound of interest . Similarly, ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles have been synthesized via C–H bond activation, a technique that could be relevant for the synthesis of the benzyl carbamate compound .
Molecular Structure Analysis
The molecular structure of compounds similar to Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate has been studied using X-ray crystallography and density functional theory (DFT). For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate shows the oxopyrrolidin ring in an envelope conformation, which could be similar to the conformation adopted by the 2-oxopyrrolidin-1-yl group in the compound of interest . Theoretical calculations, such as DFT, can provide insights into the geometric parameters and electronic structure of these molecules .
Chemical Reactions Analysis
The reactivity of the benzyl carbamate compound could be influenced by the presence of the oxopyrrolidin ring and the phenyl group. For instance, the ring transformation of 2-furylcarbamates to 5-hydroxy-3-pyrrolin-2-ones demonstrates how the electronic nature of substituents on the benzene ring can affect the equilibrium between different tautomers . This suggests that the electronic properties of the substituents in Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate could play a significant role in its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate can be inferred from related compounds. The crystal structure analysis provides information on the conformation and potential intermolecular interactions, such as hydrogen bonding and C–H⋯O interactions, which can affect the compound's solubility and stability . The presence of the oxopyrrolidin ring and the phenyl group could also influence the compound's boiling point, melting point, and polarity.
Applications De Recherche Scientifique
Catalytic Reactions
Benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate has been investigated for its role in catalytic reactions. For instance, it has been utilized in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, leading to the formation of piperidine derivatives. This process demonstrates high efficiency and exo-selectivity, contributing to the synthesis of oxygen heterocycles and vinyl tetrahydrocarbazoles under mild conditions (Zhang et al., 2006).
Photocarboxylation
The compound has also been used in photocarboxylation studies , where benzylic C–H bonds are transformed into carboxylic acids in the presence of CO2. This metal-free process utilizes photo-oxidized catalysts to generate benzylic radicals, showcasing a novel strategy for synthesizing drugs and highlighting the compound's role in green chemistry applications (Meng et al., 2019).
Cholinesterase Inhibition
In pharmacology, benzyl (3-(2-oxopyrrolidin-1-yl)phenyl)carbamate derivatives have been evaluated for their ability to inhibit cholinesterase enzymes , which is significant for treating diseases like Alzheimer’s. The studies have found moderate inhibitory effects against acetylcholinesterase and notable selectivity towards butyrylcholinesterase, suggesting potential therapeutic applications (Pizova et al., 2017).
Synthesis of Para-substituted Benzhydrylamines
Another application involves the synthesis of para-substituted benzhydrylamines , where benzhydrol precursors are substituted under acidic conditions followed by the hydrolysis of carbamate intermediates. This method provides a route to enantiomerically pure compounds, further illustrating the chemical utility of benzyl carbamates in synthesizing complex molecules (Laurent & Marchand‐Brynaert, 2000).
Monoamine Oxidase Inactivation
Additionally, benzyl carbamates have been studied for their role in the inactivation of monoamine oxidase (MAO) , an enzyme involved in neurotransmitter degradation. This research provides insights into the mechanisms of MAO inhibition and its implications for treating psychiatric and neurological disorders (Silverman & Zieske, 1986).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17-10-5-11-20(17)16-9-4-8-15(12-16)19-18(22)23-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUBGEZGTJGGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-(2-oxopyrrolidin-1-yl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)

![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)
![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2530752.png)